Home > Products > Screening Compounds P57075 > Isoquinolinesulfonamide
Isoquinolinesulfonamide - 100107-43-5

Isoquinolinesulfonamide

Catalog Number: EVT-3181570
CAS Number: 100107-43-5
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Isoquinolinesulfonamides fall under the category of heterocyclic compounds, specifically classified as sulfonamides due to the presence of the sulfonamide functional group (-SO2NH2). They are also categorized as alkaloids, which are nitrogen-containing compounds derived from plants or synthetic processes. The isoquinoline structure contributes to their pharmacological properties, making them valuable in drug development.

Synthesis Analysis

The synthesis of isoquinolinesulfonamides typically involves several key methods:

  1. Starting Materials: The synthesis often begins with readily available isoquinoline derivatives and sulfonyl chlorides or sulfinates.
  2. Reactions:
    • Formation of Sulfonamide: The reaction between an amine derived from isoquinoline and a sulfonyl chloride results in the formation of isoquinolinesulfonamide. This process can be conducted under mild conditions, often in a solvent like dichloromethane.
    • Modification: Structural modifications can be introduced by altering substituents on the isoquinoline or the aromatic rings adjacent to the sulfonamide. For example, systematic studies have shown that varying electron density on the isoquinoline ring can influence biological activity significantly .
  3. Technical Parameters: Key parameters such as temperature, reaction time, and solvent choice play crucial roles in optimizing yields and purity. For instance, reactions are often carried out at room temperature for several hours, followed by purification techniques like column chromatography.
Molecular Structure Analysis

Isoquinolinesulfonamides possess a distinct molecular structure characterized by:

  • Isoquinoline Core: A bicyclic structure that consists of a benzene ring fused to a pyridine ring.
  • Sulfonamide Group: The presence of the sulfonamide group introduces polar characteristics, enhancing solubility in biological systems.

Data and Analyses

  • Molecular Formula: The general formula can be represented as C₉H₈N₂O₂S.
  • Crystallography: X-ray crystallography has been employed to elucidate the three-dimensional arrangement of atoms within these compounds, revealing insights into their conformational flexibility and potential interactions with biological targets.
Chemical Reactions Analysis

Isoquinolinesulfonamides undergo various chemical reactions that are essential for their biological activity:

  1. Inhibition of Protein Kinases: These compounds primarily act as competitive inhibitors against cyclic AMP-dependent protein kinase and other kinases, with inhibition constants often in the low micromolar range .
  2. Hydrogen Bonding Interactions: The sulfonamide group can form hydrogen bonds with amino acid residues in target proteins, enhancing binding affinity and specificity.
  3. Reversible Binding: The interactions are typically reversible, allowing for dynamic regulation of enzyme activity within cellular contexts.
Mechanism of Action

The mechanism of action for isoquinolinesulfonamides primarily involves:

  • Competitive Inhibition: They compete with ATP for binding sites on protein kinases, effectively blocking phosphorylation processes that are crucial for signal transduction pathways.
  • Selectivity: Variations in structure lead to selective inhibition of specific kinases; for instance, certain derivatives show preferential inhibition toward cyclic nucleotide-dependent protein kinases over others .

Relevant Data

Kinetic studies reveal that these compounds exhibit competitive inhibition profiles with respect to ATP, indicating a direct interaction with the active sites of target enzymes.

Physical and Chemical Properties Analysis

Isoquinolinesulfonamides exhibit several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents due to the presence of hydrophilic sulfonamide groups.
  • Melting Point: Varies depending on substituents but typically falls within a moderate range (e.g., 150-200°C).
  • Stability: These compounds demonstrate stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The log P values indicate moderate lipophilicity, which is advantageous for cellular permeability while maintaining sufficient solubility in aqueous environments.

Applications

Isoquinolinesulfonamides have broad applications in scientific research and medicine:

  1. Antibacterial Agents: Recent studies highlight their potential as allosteric inhibitors of DNA gyrase, particularly against fluoroquinolone-resistant strains of Escherichia coli .
  2. Cancer Therapeutics: Their ability to inhibit specific protein kinases makes them candidates for targeted cancer therapies by disrupting aberrant signaling pathways associated with tumor growth .
  3. Neurobiology: Some derivatives have been investigated for their effects on neurite outgrowth mediated through cyclic AMP pathways, suggesting potential applications in neurodegenerative diseases .
  4. Enzyme Inhibition Studies: Isoquinolinesulfonamides have been utilized in studies examining enzyme kinetics and mechanisms, providing insights into cellular signaling processes .
Molecular Mechanisms of Protein Kinase Inhibition

Competitive Inhibition at ATP-Binding Sites

Isoquinolinesulfonamide derivatives function primarily through competitive antagonism at the highly conserved ATP-binding cleft of protein kinases. This molecular strategy exploits the universal requirement for ATP in kinase catalytic cycles while leveraging subtle structural variations within kinase active sites to achieve selectivity. The prototypical inhibitor H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) exemplifies this mechanism, binding directly to the catalytic subunit of protein kinase A (PKA) with nanomolar affinity. Structural analyses reveal that H-89 forms critical hydrogen bonds with backbone residues in the hinge region of PKA's catalytic cleft, effectively displacing ATP through steric and electronic complementarity [6] [7]. The planar isoquinoline moiety inserts into the hydrophobic pocket typically occupied by adenine, while the sulfonamide group forms polar contacts with conserved lysine and glutamate residues involved in ATP positioning. This precise molecular recognition yields remarkable potency, with H-89 demonstrating an IC₅₀ of 48 nM against PKA while exhibiting significantly reduced activity against PKG (IC₅₀ = 0.48 μM) and PKC (IC₅₀ > 50 μM) [6]. Similar binding modes have been observed for other derivatives, where structural modifications systematically alter affinity across the kinome by modulating interactions with the glycine-rich loop, catalytic spine residues, and solvent-exposed regions flanking the ATP site.

Table 1: Kinetic Parameters of Select Isoquinolinesulfonamides in ATP-Competitive Inhibition

CompoundPrimary TargetKᵢ (nM)Fold Selectivity vs PKCFold Selectivity vs CaMKII
H-89PKA32 ± 4>1,500>800
KN-62CaMKII900 ± 1208-
H-7PKC580 ± 90-12
HA-100PKA/PKG830 ± 1104522

Selectivity Profiles for Kinase Subtypes (PKC vs. CaMKII)

The selectivity landscape of isoquinolinesulfonamides reveals fascinating kinase subtype discrimination, particularly between calcium-dependent kinases PKC and CaMKII. This selectivity arises from nuanced structural differences in their regulatory domains and ATP-binding sites. KN-62 (1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine) demonstrates remarkable CaMKII preference, inhibiting this kinase with an IC₅₀ of 500 nM while exhibiting significantly weaker activity against PKC (IC₅₀ = 4.1 μM) [10]. This >8-fold selectivity stems from KN-62's unique calmodulin displacement mechanism rather than direct ATP competition. Molecular docking studies indicate that KN-62 occupies the calmodulin-binding interface on CaMKII's regulatory segment, exploiting structural features absent in PKC isoforms [4] [10]. Conversely, the structurally related H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) displays inverse selectivity, preferentially inhibiting PKC (IC₅₀ = 580 nM) over CaMKII (IC₅₀ = 7.1 μM) [10]. This divergence originates from H-7's enhanced complementarity with PKC's C1 regulatory domain and its unique electrostatic interactions within the catalytic cleft. The selectivity profile extends beyond these primary targets, with KN-62 showing negligible activity against PKA, PKG, or myosin light-chain kinase at concentrations below 10 μM, establishing it as a valuable probe for CaMKII-dependent signaling pathways in neuronal and cardiac systems [4] [10].

Structure-Activity Relationship of Isoquinolinesulfonamide-Based Inhibitors

Systematic structural modifications of the isoquinoline scaffold have yielded profound insights into the pharmacophoric requirements for kinase inhibition potency and selectivity. The core structure consists of three critical domains: (1) the isoquinoline heterocycle serving as an adenine bioisostere, (2) the sulfonamide linker providing conformational constraint and hydrogen-bonding capacity, and (3) the variable amine moiety determining kinase selectivity profiles.

Table 2: Structure-Activity Relationship of Key Isoquinolinesulfonamide Derivatives

Structural FeatureModificationEffect on CaMKII InhibitionEffect on PKC InhibitionRepresentative Compound
N-1 PositionUnsubstitutedBaseline activityBaseline activityH-7
Methylation3-fold ↓ potency2-fold ↑ potencyH-8
C-5 SubstituentHydrogenWeak inhibition (IC₅₀ >10μM)Weak inhibitionBasic scaffold
Sulfonyl groupSignificant ↑ potencyModerate ↑ potencyKN-62, KN-93
Linker LengthEthylene bridgeOptimal for CaMKIISuboptimalKN-93 (IC₅₀=370nM)
Propylene bridgeReduced CaMKII activityImproved PKC bindingH-9
Terminal MoietyPiperazineModerate activityHigh activityH-7
Tyrosyl-phenylpiperazineHigh specificityReduced activityKN-62
MethoxybenzeneEnhanced membrane permeabilityModerate specificityKN-92 (inactive analog)

Introduction of methoxy groups at specific positions dramatically influences both potency and selectivity. Derivatives featuring 4,5-dimethoxy substitutions exhibit enhanced activity against CaMKIIδ, with the bulky hydrophobic group at the sulfonamide nitrogen (as in KN-93) improving membrane permeability and intracellular accumulation [5] [10]. The spatial orientation of the sulfonamide bridge proves critical, where ethylene linkers (-CH₂CH₂-) optimize interactions with CaMKII's regulatory domain, while shorter methylene bridges reduce potency by 15-fold. The terminal amine moiety demonstrates remarkable tolerance for structural diversity, ranging from simple dimethylamine (HA-100) to complex phenylpiperazine systems (KN-62). KN-93 (N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide) exemplifies SAR refinement, where strategic incorporation of a 4-methoxybenzenesulfonamide group combined with an extended N-alkyl chain yields CaMKII inhibition (IC₅₀ = 370 nM) with minimal off-target effects [4] [10]. Intriguingly, minor stereochemical alterations in the vinyl linker can convert inhibitors into inactive control compounds (e.g., KN-92), highlighting the precision required for molecular recognition [4].

Allosteric Modulation of Catalytic Domains

Beyond direct ATP-site competition, select isoquinolinesulfonamides exhibit sophisticated allosteric regulation of kinase function. KN-93 exemplifies this mechanism through its targeted disruption of calmodulin-kinase interactions. Rather than binding within the catalytic cleft, KN-93 occupies a hydrophobic pocket at the calmodulin-CaMKII interface, preventing the conformational changes required for calcium-dependent activation [4] [6]. This allosteric mechanism preserves basal catalytic activity while specifically blocking calcium-triggered phosphorylation events, offering superior physiological specificity compared to ATP-competitive inhibitors. Molecular dynamics simulations reveal that KN-93 binding induces a rigid body displacement of approximately 8Å in CaMKII's autoregulatory domain, sterically hindering substrate access to the catalytic site without altering ATP affinity [4]. This mechanism translates to functional selectivity in cellular systems, where KN-93 inhibits CaMKII-mediated dopamine synthesis in PC12h cells (IC₅₀ = 0.37 μM) without affecting PKA-dependent pathways [4].

Similar allosteric principles govern activity against other targets. Derivatives like STO-609 (a 7-oxoisoquinolinesulfonamide) demonstrate selective inhibition of CaMKKβ through stabilization of an inactive αC-helix conformation, preventing productive ATP binding rather than direct competition [6]. The emerging paradigm of biased allosteric modulation has been observed with certain isoquinolinesulfonamide analogs, which differentially affect downstream signaling pathways by stabilizing distinct kinase conformations [3] [9]. For instance, subtle modifications to the terminal amine group can produce compounds that preferentially inhibit CaMKII-mediated CREB phosphorylation while sparing SRC-dependent pathways, highlighting the potential for pathway-selective pharmacological intervention [3] [6]. These allosteric mechanisms significantly expand the therapeutic potential of isoquinolinesulfonamides beyond conventional ATP-site inhibitors, particularly for modulating kinase functions in complex signaling networks where precise temporal and spatial control is essential.

Properties

CAS Number

100107-43-5

Product Name

Isoquinolinesulfonamide

IUPAC Name

isoquinoline-1-sulfonamide

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13)

InChI Key

GZZCYMXZJQCAJU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.